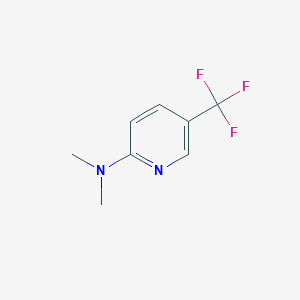

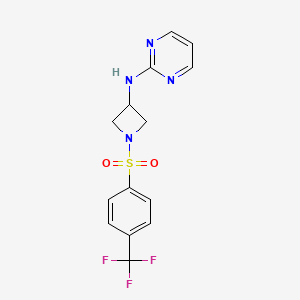

N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

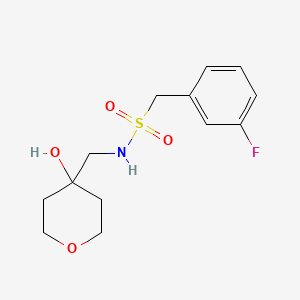

“N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “this compound”, has been a topic of research in the agrochemical and pharmaceutical industries . For example, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .Scientific Research Applications

Synthesis and Structural Studies

Catalyzed Domino Reactions : N,N-dimethyl derivatives like N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines were synthesized through domino reactions catalyzed by L-proline, demonstrating a method for creating highly functionalized compounds (Gunasekaran, Prasanna, & Perumal, 2014).

Spectroscopic and Structural Analysis : Interaction of similar compounds with molecular iodine was investigated, highlighting their potential in advanced material science (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).

Microwave Irradiation-Assisted Amination : A methodology for the synthesis of 2-(N,N-dimethyl)amine and 2-aminopyridine derivatives was developed using microwave irradiation, which is significant for efficient and rapid synthesis in organic chemistry (Samadi, Silva, Chioua, Carreiras, & Marco-Contelles, 2011).

Applications in Material Science

- Metal-Organic Complexes : Unsymmetrically substituted dimethylplatinum(II) complexes with substituted pyridine or amine ligands were prepared, revealing potential applications in the field of organometallic chemistry and material sciences (Thorn & Calabrese, 1988).

Chemical and Pharmaceutical Research

Multicomponent Synthesis : Synthesis of pyridine-pyrimidines and their bis-derivatives using triazine diphosphonium hydrogen sulfate ionic liquid as a catalyst was reported, indicating advancements in the creation of complex chemical structures (Rahmani, Mohammadpoor-Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018).

Anticancer Research : Novel pyridine derivatives with potential anticancer properties were synthesized, emphasizing the role of such compounds in the development of new therapeutic agents (Hafez & El-Gazzar, 2020).

Future Directions

Mechanism of Action

Target of Action

It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various targets, depending on their specific structure and the industry in which they are used .

Action Environment

It’s known that the physicochemical properties of fluorine-containing compounds can be influenced by environmental factors . Therefore, factors such as temperature, pH, and the presence of other chemicals could potentially influence the action of this compound.

properties

IUPAC Name |

N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c1-13(2)7-4-3-6(5-12-7)8(9,10)11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBWCTIYNAUNGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-(4-methoxyanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2460749.png)

![1-[2-(2-Chlorophenoxy)ethyl]-4-(4,6-dichloropyridine-2-carbonyl)piperazine](/img/structure/B2460751.png)

![6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2460761.png)

![Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B2460762.png)

![8-chloro-2-(6-oxo-1,4,5,6-tetrahydropyridazine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2460766.png)